molecular formula C12H14N2O2 B073059 4-Methyltryptophan CAS No. 1139-73-7

4-Methyltryptophan

Cat. No.: B073059
CAS No.: 1139-73-7
M. Wt: 218.25 g/mol
InChI Key: FPJGLSZLQLNZIW-VIFPVBQESA-N
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Description

4-Methyltryptophan is a derivative of the amino acid tryptophan, characterized by the presence of a methyl group at the fourth position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyltryptophan can be synthesized through several methods. One common approach involves the alkylation of tryptophan using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often employs microbial fermentation techniques. Genetically engineered strains of Escherichia coli are used to overproduce tryptophan, which is then chemically modified to introduce the methyl group at the desired position .

Chemical Reactions Analysis

Types of Reactions: 4-Methyltryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as halogens in the presence of a catalyst.

Major Products:

Scientific Research Applications

4-Methyltryptophan has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyltryptophan involves its role as a competitive inhibitor of enzymes involved in tryptophan metabolism. It interferes with the normal binding of tryptophan to these enzymes, thereby modulating their activity. This compound has been shown to affect pathways such as the kynurenine pathway, which is involved in the production of several bioactive metabolites .

Comparison with Similar Compounds

Uniqueness: 4-Methyltryptophan is unique due to its specific inhibitory effects on enzymes and its ability to undergo multisite prenylation, which is not commonly observed in other tryptophan derivatives .

Properties

IUPAC Name

(2S)-2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7-3-2-4-10-11(7)8(6-14-10)5-9(13)12(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJGLSZLQLNZIW-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)NC=C2C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50921236
Record name 4-Methyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33468-33-6, 1139-73-7
Record name 4-Methyl-L-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33468-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyltryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001139737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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